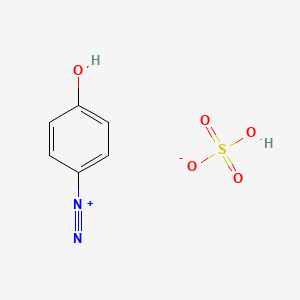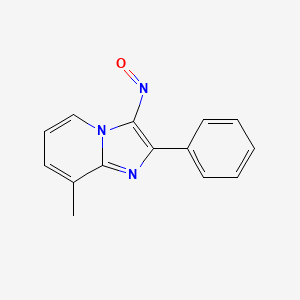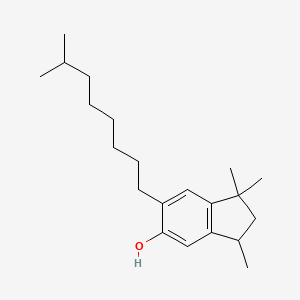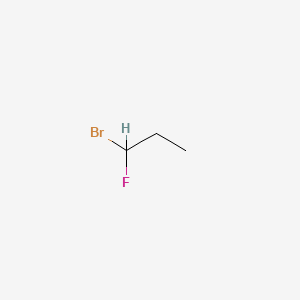
trans-p-(4-Heptylcyclohexyl)phenetole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-p-(4-Heptylcyclohexyl)phenetole: is an organic compound with the molecular formula C21H34O It is a derivative of phenetole, where the phenyl group is substituted with a heptylcyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-p-(4-Heptylcyclohexyl)phenetole typically involves the following steps:
Cyclohexylation: The initial step involves the cyclohexylation of a heptyl group to form 4-heptylcyclohexyl.
Ethereal Substitution: The cyclohexylated product is then subjected to an ethereal substitution reaction with phenetole under controlled conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a suitable catalyst to facilitate the hydrogenation process.
High-Pressure Reactors: Employing high-pressure reactors to ensure efficient and high-yield production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Trans-p-(4-Heptylcyclohexyl)phenetole can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the phenyl group can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Liquid Crystals: Trans-p-(4-Heptylcyclohexyl)phenetole is used in the synthesis of liquid crystals due to its unique structural properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biology:
Membrane Studies: The compound is used in studies related to cell membrane dynamics and interactions.
Medicine:
Pharmaceutical Research: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of trans-p-(4-Heptylcyclohexyl)phenetole involves its interaction with molecular targets such as cell membranes and proteins. The heptylcyclohexyl group enhances its lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity and permeability. This interaction can influence various cellular processes and pathways.
Comparación Con Compuestos Similares
- Trans-p-(4-Pentylcyclohexyl)phenetole
- Trans-p-(4-Hexylcyclohexyl)phenetole
- Trans-p-(4-Octylcyclohexyl)phenetole
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain attached to the cyclohexyl group.
- Unique Properties: Trans-p-(4-Heptylcyclohexyl)phenetole has a heptyl chain, which provides a balance between hydrophobicity and structural stability, making it suitable for specific applications in liquid crystals and membrane studies.
Propiedades
Número CAS |
84540-33-0 |
|---|---|
Fórmula molecular |
C21H34O |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
1-ethoxy-4-(4-heptylcyclohexyl)benzene |
InChI |
InChI=1S/C21H34O/c1-3-5-6-7-8-9-18-10-12-19(13-11-18)20-14-16-21(17-15-20)22-4-2/h14-19H,3-13H2,1-2H3 |
Clave InChI |
YZIKHUQFVVONNB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


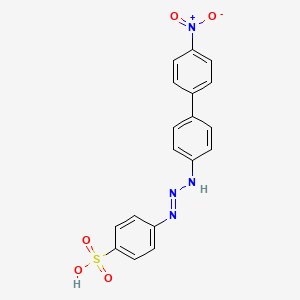
![1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone](/img/structure/B12664704.png)
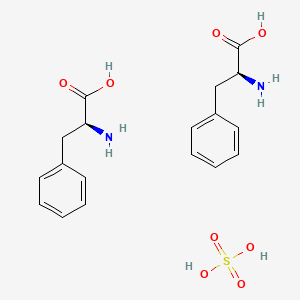
![Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate]](/img/structure/B12664721.png)
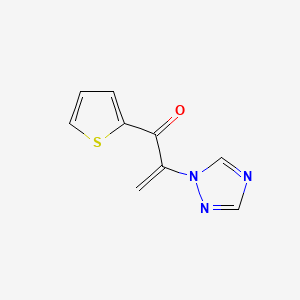
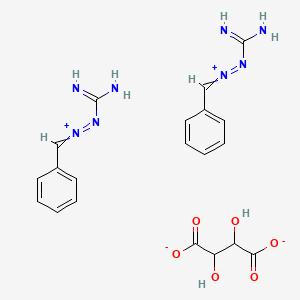
![2,2'-Thiobis[4,6-di-tert-butyl-m-cresol]](/img/structure/B12664764.png)

